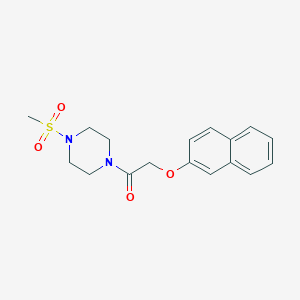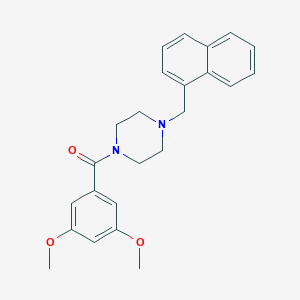
1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as BDP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to work through the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are involved in cell proliferation and survival. In neurological disorders, this compound has been shown to modulate the Nrf2/ARE pathway, which plays a role in oxidative stress and inflammation. In infectious disease research, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA in pathogens.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, this compound has been shown to have antimicrobial properties by disrupting the cell membrane and inhibiting DNA and RNA synthesis in pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine in lab experiments include its potential therapeutic properties in various fields of research, its ability to modulate multiple signaling pathways, and its antimicrobial properties. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, the exploration of its effects on different cell types and systems, and the evaluation of its toxicity and safety in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound has been studied for its potential use in cancer, neurological disorders, and infectious diseases, and has been shown to modulate multiple signaling pathways and have antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-bromobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then treated with piperazine to form this compound.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential therapeutic properties in various fields of research, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's and Parkinson's diseases. In infectious disease research, this compound has been shown to have antimicrobial properties against various pathogens, including bacteria and fungi.
Propriétés
Formule moléculaire |
C20H23BrN2O3 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-7-6-16(13-19(18)26-2)20(24)23-10-8-22(9-11-23)14-15-4-3-5-17(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3 |
Clé InChI |
IVRFRRYGHAZRSL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

